![molecular formula C20H25F3N4O B262136 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as c-Jun N-terminal kinase (JNK), p38α, and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various pathological conditions such as inflammation, cancer, and neurodegenerative diseases. Therefore, this compound has the potential to be developed as a therapeutic agent for these diseases.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes such as JNK, p38α, and CDK5. These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of these enzymes by this compound leads to the suppression of these processes, which can be beneficial in various pathological conditions.
Biochemical and physiological effects:
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. However, more research is required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its potential applications in various fields such as medicinal chemistry and drug discovery, and its ability to improve cognitive function and memory. However, the limitations of using this compound in lab experiments include its relatively high cost, low solubility in water, and potential toxicity.
Direcciones Futuras
There are several future directions for the research on 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide. Some of these directions include:
1. Further optimization of the synthesis method to obtain higher yields and purity of the compound.
2. Investigation of the potential applications of this compound in various fields such as medicinal chemistry, drug discovery, and neuropharmacology.
3. Further elucidation of the mechanism of action of this compound and its biochemical and physiological effects.
4. Development of analogs of this compound with improved potency and selectivity.
5. Investigation of the potential toxicity of this compound and its safety profile in vivo.
Conclusion:
In conclusion, 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is required to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 4-ethylphenylhydrazine with 5-tert-butyl-1,3-dimethylpyrazole-4-carboxylic acid in the presence of trifluoroacetic anhydride. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. This method has been optimized and modified by researchers to obtain higher yields and purity of the compound.
Propiedades
Nombre del producto |
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
Fórmula molecular |
C20H25F3N4O |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H25F3N4O/c1-5-12-6-8-13(9-7-12)24-18(28)14-10-17-25-15(19(2,3)4)11-16(20(21,22)23)27(17)26-14/h6-10,15-16,26H,5,11H2,1-4H3,(H,24,28) |
Clave InChI |
AUXGJLZBCMLZJU-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C(C)(C)C |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C(C)(C)C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
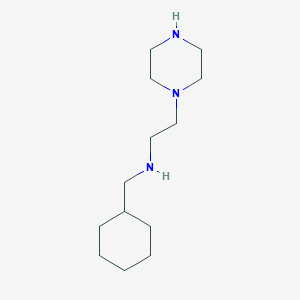
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

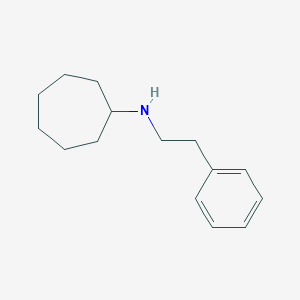
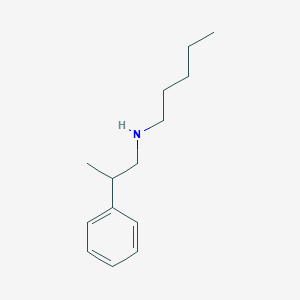

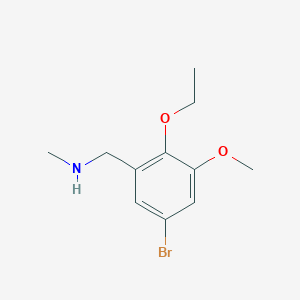

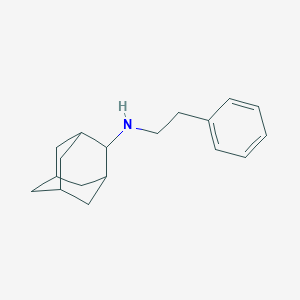
![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)